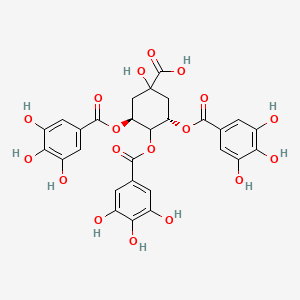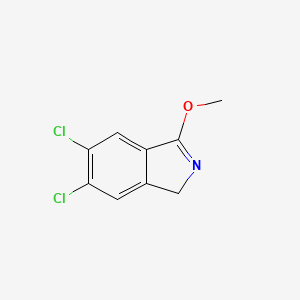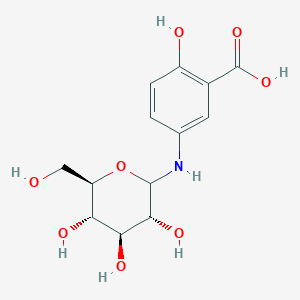
2-Hydroxy-5-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Glucopyranosyl-5-aminosalicylic acid is a compound with the molecular formula C₁₃H₁₇NO₈ and a molecular weight of 315.28 g/mol . It is known for its role as a glucoside conjugate of mesalazine, an active metabolite of sulfasalazine . This compound is significant in various scientific and industrial applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the conjugation of mesalazine with a glucopyranosyl moiety. One common method is the reaction of mesalazine with a glucopyranosyl donor under specific conditions to form the desired glucoside . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
N-Glucopyranosyl-5-aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted glucosides .
科学的研究の応用
N-Glucopyranosyl-5-aminosalicylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving glucoside conjugates.
Biology: It is studied for its biological activities, including its role as a metabolite of mesalazine.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. As a glucoside conjugate of mesalazine, it may exert its effects through similar mechanisms, including the inhibition of folic acid synthesis and the modulation of inflammatory pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
N-Glucopyranosyl-5-aminosalicylic acid can be compared with other similar compounds, such as:
Mesalazine: The parent compound, known for its anti-inflammatory properties.
Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine.
Other Glucosides: Various glucoside conjugates with different biological activities.
The uniqueness of N-Glucopyranosyl-5-aminosalicylic acid lies in its specific glucoside conjugation, which may confer distinct biological and chemical properties compared to other similar compounds .
特性
分子式 |
C13H17NO8 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC名 |
2-hydroxy-5-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12?/m1/s1 |
InChIキー |
SJRWBGQWNUAGPK-OZRWLHRGSA-N |
異性体SMILES |
C1=CC(=C(C=C1NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O |
正規SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


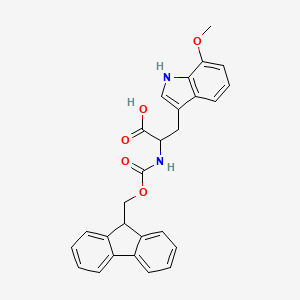
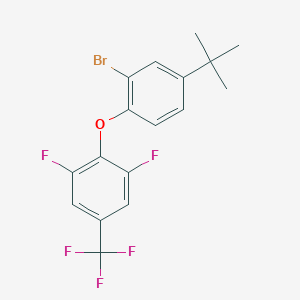
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
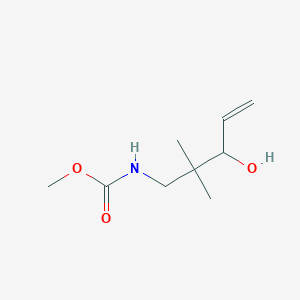
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
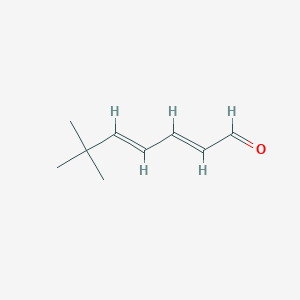
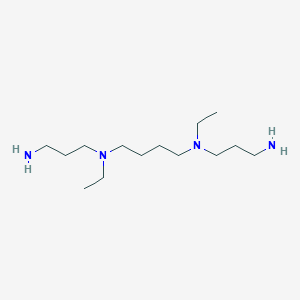
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)
